molecular formula C10H8O B1246309 (1S,2R)-Naphthalene 1,2-oxide

(1S,2R)-Naphthalene 1,2-oxide

Cat. No. B1246309
M. Wt: 144.17 g/mol
InChI Key: XQIJIALOJPIKGX-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S, 2R)-Naphthalene 1, 2-oxide belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings (1S, 2R)-Naphthalene 1, 2-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (1S, 2R)-naphthalene 1, 2-oxide is primarily located in the membrane (predicted from logP).
(1S,2R)-Naphthalene 1,2-oxide is a member of naphthalenes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Isomerization and Synthesis : (1S,2R)-Naphthalene 1,2-oxide can be synthesized through ruthenium-catalyzed isomerization, which is a highly regioselective process tolerant to various functional groups, facilitating the synthesis of 1,2-naphthalene oxides and imines from readily available 7-oxa/azabenzonorbornadienes (Villeneuve & Tam, 2006).

Biological and Environmental Interactions

  • Fungal Peroxygenase Activity : A specific enzyme, Agrocybe aegerita peroxidase/peroxygenase (AaP), selectively hydroxylates naphthalene's aromatic ring, potentially forming (1S,2R)-Naphthalene 1,2-oxide as an intermediary product. This process involves transferring an oxygen atom from hydrogen peroxide to naphthalene, underlining the enzyme's significance in aromatic hydroxylation processes (Kluge et al., 2009).

Analytical and Measurement Techniques

  • Adduct Measurement : The compound is involved in the measurement of hemoglobin and albumin adducts of its own and other naphthalene metabolites, providing insights into the cytotoxicity and genotoxicity of naphthalene. This method employs advanced analytical techniques like gas chromatography-mass spectrometry, highlighting its relevance in toxicology and environmental health studies (Waidyanatha et al., 2002).

Catalysis and Environmental Science

  • Secondary Organic Aerosol Formation : Research suggests a significant role of naphthalene and its metabolites, including (1S,2R)-Naphthalene 1,2-oxide, in the formation of secondary organic aerosols (SOA) during haze events. This highlights the compound's environmental impact, particularly in urban areas (Huang et al., 2019).

Material Science and Electroluminescence

  • Electroluminescence : The compound is used in the synthesis of chelate phosphine oxide EuIII complexes with notable electroluminescent properties and high thermal performance, signifying its application in advanced material sciences and engineering (Xu et al., 2008).

properties

Product Name

(1S,2R)-Naphthalene 1,2-oxide

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

(1aR,7bS)-1a,7b-dihydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m1/s1

InChI Key

XQIJIALOJPIKGX-ZJUUUORDSA-N

Isomeric SMILES

C1=CC=C2[C@H]3[C@H](O3)C=CC2=C1

Canonical SMILES

C1=CC=C2C3C(O3)C=CC2=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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